2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone
Overview
Description
2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone is a compound with diverse applications in various scientific fields. Its unique structure combines isoquinoline and pyridazinone moieties, both of which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. Starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 2-fluorobenzoylhydrazine undergo condensation, cyclization, and subsequent functional group transformations under controlled conditions to form the final product.
Industrial Production Methods: Scaling up the production for industrial purposes requires optimization of each synthetic step, ensuring high yield and purity. Key factors include solvent choice, reaction temperature, and purification techniques. Batch reactions or continuous flow methods may be employed depending on the desired production scale.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions such as:
Oxidation: Oxidizing agents can transform it into corresponding N-oxides.
Reduction: Reducing conditions may selectively hydrogenate specific double bonds or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitutions can occur, leading to derivatives with modified properties.
Common Reagents and Conditions: Reactions typically involve reagents like hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and alkyl halides or acyl chlorides for substitution reactions.
Major Products: The products formed from these reactions vary based on the reagents and conditions used, often resulting in new derivatives that retain the core structure but exhibit altered functional groups or side chains.
Scientific Research Applications
2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone finds applications in:
Chemistry: As a versatile intermediate in synthetic organic chemistry.
Biology: Studying its interactions with biological molecules and potential as a pharmacophore.
Medicine: Investigating its therapeutic potential, particularly in anti-inflammatory and anticancer drug development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.
Pathways: Modulation of biochemical pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar compounds include other isoquinoline or pyridazinone derivatives.
Comparison: Unlike others, the unique combination of isoquinoline and pyridazinone in its structure contributes to its distinct reactivity and biological activities.
Similar Compounds: Examples include 2-(3,4-dihydroisoquinolin-2-yl)-3(2H)-pyridazinone and 2-phenyl-3(2H)-pyridazinone derivatives.
This article provides a comprehensive overview of the compound, highlighting its synthesis, reactivity, applications, and distinct properties compared to related compounds
Properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c1-30-20-11-15-9-10-26(13-16(15)12-21(20)31-2)23(29)14-27-22(28)8-7-19(25-27)17-5-3-4-6-18(17)24/h3-8,11-12H,9-10,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFDORJCRCXEKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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